(R)-(-)-1-Cyclohexylethyl isothiocyanate
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Overview
Description
®-(-)-1-Cyclohexylethyl isothiocyanate is an organic compound that belongs to the isothiocyanate family. Isothiocyanates are characterized by the functional group -N=C=S, which is known for its reactivity and diverse applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its chiral nature, meaning it has a specific three-dimensional arrangement that can influence its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-Cyclohexylethyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with desulfurating agents such as T3P (propane phosphonic acid anhydride) . Another method involves the use of isocyanides, elemental sulfur, and amines in a multicomponent reaction . These reactions are often carried out under moderate heating and in the presence of benign solvents like Cyrene™ or γ-butyrolactone .
Industrial Production Methods
Industrial production of isothiocyanates, including ®-(-)-1-Cyclohexylethyl isothiocyanate, often employs large-scale reactions using primary amines and thiophosgene or its derivatives. These methods are optimized for high yield and purity, with purification steps such as column chromatography being used to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-Cyclohexylethyl isothiocyanate undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Can be reduced to amines or other derivatives.
Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thioureas, respectively
Common Reagents and Conditions
Common reagents used in these reactions include tertiary amines, metal salts (such as tin, iron, and mercury), and strong oxidizers or reducing agents . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted ureas, carbamates, and thioureas, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
®-(-)-1-Cyclohexylethyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-(-)-1-Cyclohexylethyl isothiocyanate involves its ability to react with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, leading to various biological effects. For example, it can activate antioxidant proteins such as NQO1 and glutathione-S-transferase, which play a role in cellular defense mechanisms . Additionally, it can inhibit the growth of bacteria and cancer cells by disrupting key metabolic pathways .
Comparison with Similar Compounds
®-(-)-1-Cyclohexylethyl isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate, sulforaphane, and 4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate . While all these compounds share the reactive -N=C=S group, they differ in their specific structures and biological activities. For instance, sulforaphane is well-known for its potent anti-cancer properties, whereas phenyl isothiocyanate is commonly used in peptide sequencing . The unique chiral nature of ®-(-)-1-Cyclohexylethyl isothiocyanate may confer distinct reactivity and selectivity in its interactions with biological targets.
Conclusion
®-(-)-1-Cyclohexylethyl isothiocyanate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple disciplines.
Properties
IUPAC Name |
[(1R)-1-isothiocyanatoethyl]cyclohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMWHCFHXACMCZ-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCC1)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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